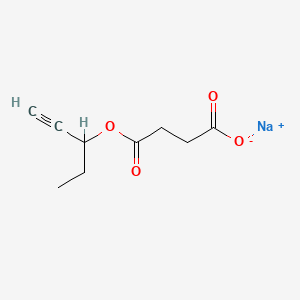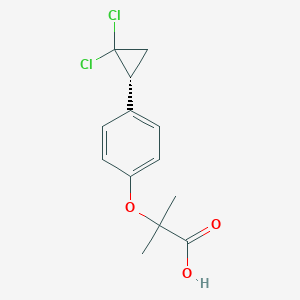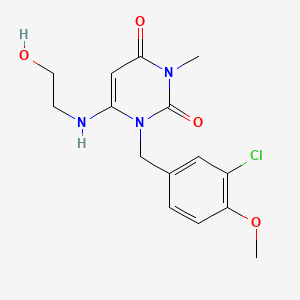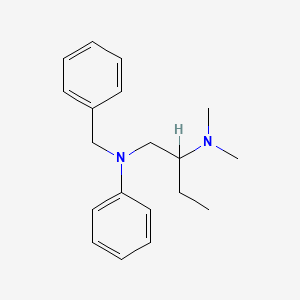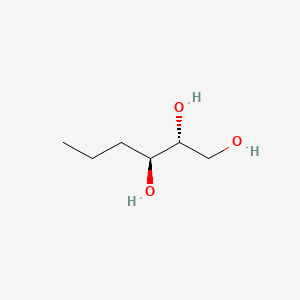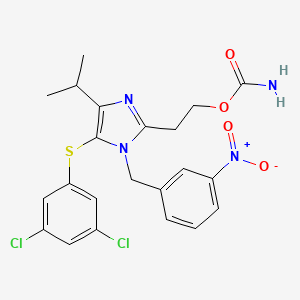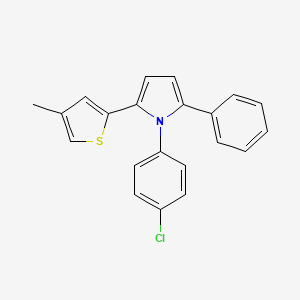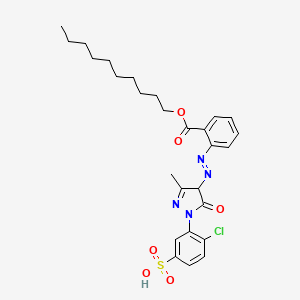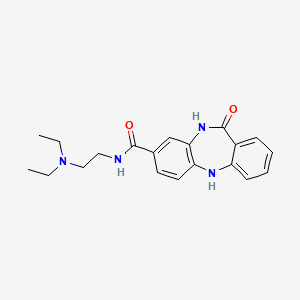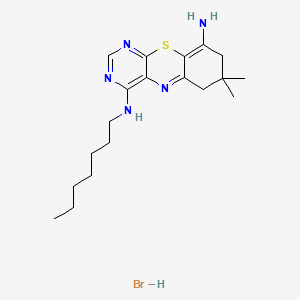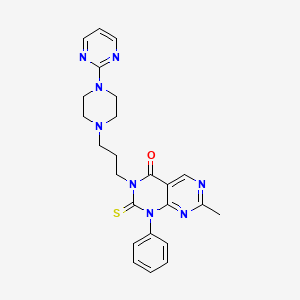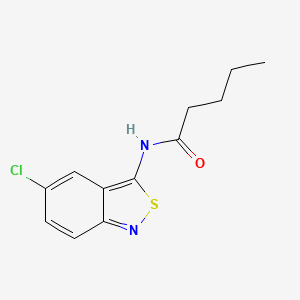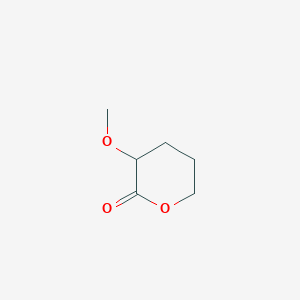
2H-Pyran-2-one, tetrahydro-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier EHB5US9JB0 is known as 3-methoxy-delta-valerolactone. This compound is a lactone, which is a cyclic ester, and it has a molecular formula of C6H10O3. Lactones are known for their diverse chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-delta-valerolactone typically involves the cyclization of a hydroxy acid. One common method is the esterification of 3-hydroxyvaleric acid followed by intramolecular cyclization to form the lactone ring. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-methoxy-delta-valerolactone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous feeding of reactants into the reactor, where the esterification and cyclization reactions occur simultaneously. The product is then purified using distillation or crystallization techniques.
化学反应分析
Types of Reactions
3-methoxy-delta-valerolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 3-methoxyvaleric acid.
Reduction: 3-methoxy-1,5-pentanediol.
Substitution: Various substituted lactones depending on the nucleophile used.
科学研究应用
3-methoxy-delta-valerolactone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a flavoring agent in the food industry.
作用机制
The mechanism of action of 3-methoxy-delta-valerolactone involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of the lactone ring, leading to the formation of hydroxy acids. These hydroxy acids can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that produce biologically active metabolites.
相似化合物的比较
Similar Compounds
Gamma-valerolactone: Another lactone with similar chemical properties but different applications.
Delta-decalactone: A lactone used primarily in the flavor and fragrance industry.
Beta-propiolactone: Known for its use as a sterilizing agent.
Uniqueness
3-methoxy-delta-valerolactone is unique due to its methoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other lactones that lack this functional group, making it valuable for specific synthetic and research applications.
属性
CAS 编号 |
194937-64-9 |
|---|---|
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC 名称 |
3-methoxyoxan-2-one |
InChI |
InChI=1S/C6H10O3/c1-8-5-3-2-4-9-6(5)7/h5H,2-4H2,1H3 |
InChI 键 |
VOFMHQODLFWCNL-UHFFFAOYSA-N |
规范 SMILES |
COC1CCCOC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


